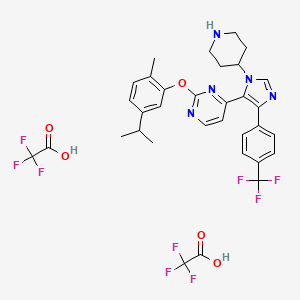
iBRD4-BD1 (diTFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
iBRD4-BD1 (diTFA) is a selective inhibitor of the first bromodomain of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones . iBRD4-BD1 (diTFA) has shown promise as a therapeutic agent for diseases such as cancer and inflammation due to its ability to inhibit BRD4’s activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of iBRD4-BD1 (diTFA) involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of iBRD4-BD1 (diTFA) involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This often requires the use of specialized equipment and techniques to ensure consistent quality and high yield. The process may also involve purification steps such as crystallization, filtration, and chromatography to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
iBRD4-BD1 (diTFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups .
科学的研究の応用
iBRD4-BD1 (diTFA) has a wide range of scientific research applications, including:
作用機序
iBRD4-BD1 (diTFA) exerts its effects by selectively binding to the first bromodomain of BRD4. This binding prevents BRD4 from recognizing and interacting with acetylated lysine residues on histones, thereby inhibiting its role in gene regulation. The inhibition of BRD4 activity leads to the downregulation of target genes involved in disease processes such as cancer and inflammation .
類似化合物との比較
iBRD4-BD1 (diTFA) is unique in its high selectivity for the first bromodomain of BRD4 compared to other bromodomain inhibitors. Similar compounds include:
JQ1: A well-known BET inhibitor with broad activity against multiple bromodomains.
OTX015: Another BET inhibitor with activity against BRD2, BRD3, and BRD4.
I-BET762: A selective inhibitor of BET bromodomains with therapeutic potential in cancer and inflammation .
iBRD4-BD1 (diTFA) stands out due to its high selectivity for BRD4-BD1, making it a valuable tool for studying the specific functions of this bromodomain and developing targeted therapies .
特性
分子式 |
C33H32F9N5O5 |
|---|---|
分子量 |
749.6 g/mol |
IUPAC名 |
2-(2-methyl-5-propan-2-ylphenoxy)-4-[3-piperidin-4-yl-5-[4-(trifluoromethyl)phenyl]imidazol-4-yl]pyrimidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H30F3N5O.2C2HF3O2/c1-18(2)21-5-4-19(3)25(16-21)38-28-34-15-12-24(36-28)27-26(20-6-8-22(9-7-20)29(30,31)32)35-17-37(27)23-10-13-33-14-11-23;2*3-2(4,5)1(6)7/h4-9,12,15-18,23,33H,10-11,13-14H2,1-3H3;2*(H,6,7) |
InChIキー |
GUUBIJTYNCEMRN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCNCC4)C5=CC=C(C=C5)C(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



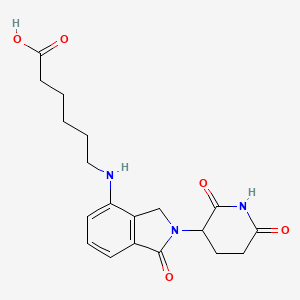


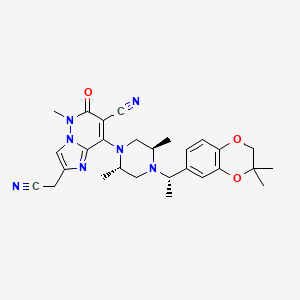
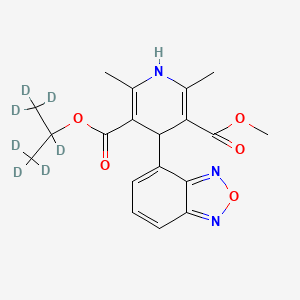
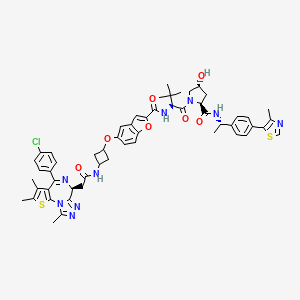
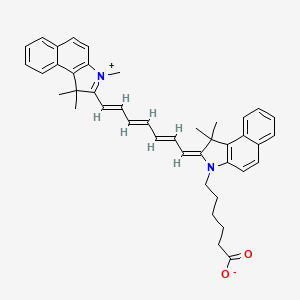
![10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12386887.png)

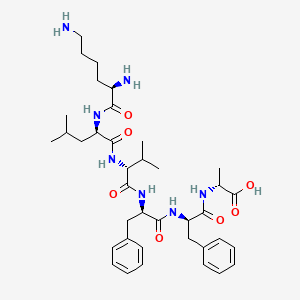
![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)

